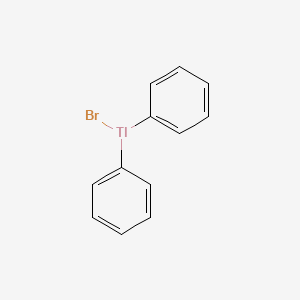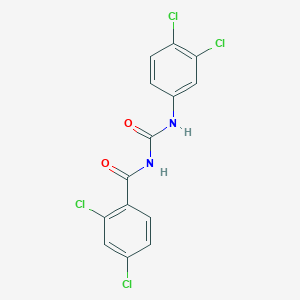
N-(2,4-Dichlorobenzoyl)-N'-(3,4-dichlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-Dichlorobenzoyl)-N’-(3,4-dichlorophenyl)urea is a synthetic organic compound characterized by the presence of dichlorobenzoyl and dichlorophenyl groups attached to a urea backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorobenzoyl)-N’-(3,4-dichlorophenyl)urea typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3,4-dichloroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with urea to form the final product. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-(2,4-Dichlorobenzoyl)-N’-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other nucleophiles.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted derivatives, while hydrolysis would produce the corresponding amines and carboxylic acids.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in the development of new materials or as a component in chemical manufacturing processes.
作用机制
The mechanism of action of N-(2,4-Dichlorobenzoyl)-N’-(3,4-dichlorophenyl)urea would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
- N-(2,4-Dichlorobenzoyl)-N’-(4-chlorophenyl)urea
- N-(2,4-Dichlorobenzoyl)-N’-(3-chlorophenyl)urea
- N-(2,4-Dichlorobenzoyl)-N’-(2,4-dichlorophenyl)urea
Uniqueness
N-(2,4-Dichlorobenzoyl)-N’-(3,4-dichlorophenyl)urea is unique due to the specific positioning of the chlorine atoms on the benzene rings, which can influence its chemical reactivity and biological activity. This uniqueness can make it more effective in certain applications compared to its analogs.
属性
CAS 编号 |
21839-28-1 |
|---|---|
分子式 |
C14H8Cl4N2O2 |
分子量 |
378.0 g/mol |
IUPAC 名称 |
2,4-dichloro-N-[(3,4-dichlorophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H8Cl4N2O2/c15-7-1-3-9(11(17)5-7)13(21)20-14(22)19-8-2-4-10(16)12(18)6-8/h1-6H,(H2,19,20,21,22) |
InChI 键 |
AAZSCGGXIXCKCQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NC(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




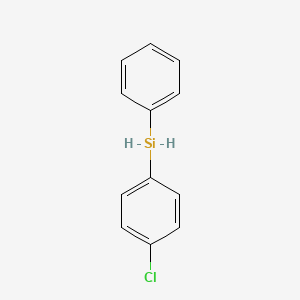
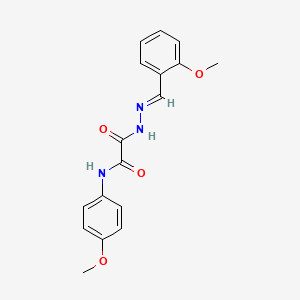

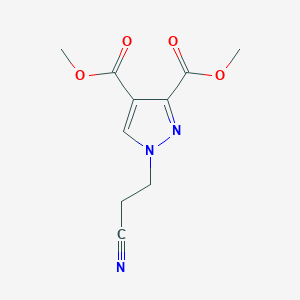

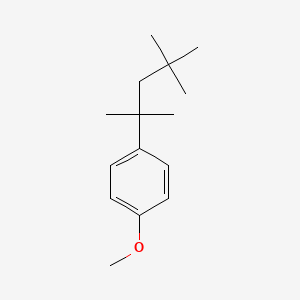
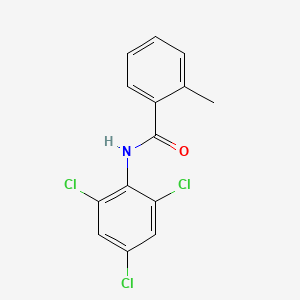
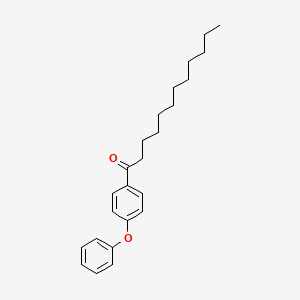
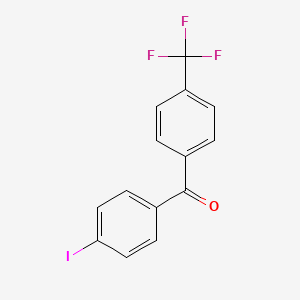
![4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine](/img/structure/B11946379.png)
